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Compound of Interest

Compound Name: Behenyl myristate

Cat. No.: B1501303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Behenyl myristate is a wax ester, an ester of behenyl alcohol (a C22 saturated fatty alcohol)

and myristic acid (a C14 saturated fatty acid). In the realm of pharmaceutical sciences, lipid

excipients are pivotal in the formulation of a wide array of drug delivery systems. They can

enhance the solubility and bioavailability of poorly water-soluble drugs, control the release of

active pharmaceutical ingredients (APIs), and facilitate targeted drug delivery.

While extensive research is available for structurally similar lipids such as behenyl stearate and

glyceryl behenate, specific literature on behenyl myristate in drug delivery is limited. This

technical guide will, therefore, provide a comprehensive overview of the core mechanisms of

action of behenyl myristate by drawing upon the well-established principles of analogous

long-chain fatty acid esters. The primary focus will be on its role as a solid lipid matrix in

nanoparticles for controlled release and as a potential penetration enhancer in topical and

transdermal applications. This guide will also present representative quantitative data and

detailed experimental protocols based on these analogous compounds to serve as a

foundational resource for researchers.

Physicochemical Properties of Behenyl Myristate
Understanding the physicochemical properties of behenyl myristate is crucial for its

application in drug delivery.
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Property Value/Description Reference

Chemical Name Docosyl tetradecanoate [1]

Synonyms
n-Docosyl n-tetradecanoate,

Behenyl myristate
[1]

CAS Number 42232-05-3 [1]

Molecular Formula C36H72O2 [1]

Molecular Weight 536.96 g/mol [1]

Physical State Solid at room temperature [1]

Purity >99% (research grade) [1]

Solubility
Insoluble in water; soluble in

oils and lipids.

Melting Point

Not explicitly found, but

expected to be high due to

long alkyl chains.

The long docosyl (C22) chain from behenyl alcohol and the tetradecanoyl (C14) chain from

myristic acid contribute to its high lipophilicity and solid-state nature at physiological

temperatures. These characteristics are key to its function as a matrix-forming agent in solid

lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

Core Mechanisms of Action in Drug Delivery
The primary mechanisms by which behenyl myristate is anticipated to function in drug

delivery are as a solid matrix for controlled release and as a skin penetration enhancer.

Controlled Release from a Solid Lipid Matrix
When formulated into SLNs or NLCs, behenyl myristate acts as a solid, hydrophobic core that

encapsulates the API. This solid matrix governs the release of the drug through two main

mechanisms: diffusion and matrix erosion.
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Diffusion: The drug, dispersed or dissolved within the lipid matrix, is released by diffusing

through the solid lipid core into the surrounding medium. The rate of diffusion is influenced

by the drug's partition coefficient between the lipid and the aqueous medium, the particle

size, and the crystalline structure of the lipid matrix.[2]

Matrix Erosion: The lipid matrix can be slowly degraded by enzymes (e.g., lipases) in the

body, leading to the release of the encapsulated drug.[3]

The combination of these processes allows for a sustained release profile, which can reduce

dosing frequency and improve patient compliance.
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Mechanism of drug release from an SLN.

Skin Penetration Enhancement
For topical and transdermal delivery, fatty acid esters like behenyl myristate can act as

penetration enhancers. The mechanism involves the disruption of the highly organized lipid

structure of the stratum corneum, the outermost layer of the skin.[4] This disruption increases

the fluidity of the skin's lipid bilayers, creating temporary pathways for the API to penetrate

more effectively into deeper skin layers.[4]
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Mechanism of skin penetration enhancement.

Enhancement of Oral Bioavailability
For oral drug delivery, lipid-based formulations can improve the bioavailability of poorly water-

soluble drugs. One key mechanism is the enhancement of lymphatic absorption.[3] After oral

administration, lipid nanoparticles can be taken up by the M cells in the Peyer's patches of the

small intestine, entering the lymphatic system. This pathway bypasses the hepatic first-pass

metabolism, which can significantly increase the systemic bioavailability of certain drugs.[3]

Quantitative Data Summary
Due to the lack of specific quantitative data for behenyl myristate, the following tables

summarize representative data from studies on SLNs and NLCs formulated with analogous

lipids. This information serves as a valuable benchmark for the formulation and characterization

of behenyl myristate-based nanoparticles.
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Table 1: Formulation Parameters and Physicochemical Characteristics of Analogous Solid Lipid

Nanoparticles (SLNs)

Solid
Lipid

Drug
Particle
Size (nm)

Polydispe
rsity
Index
(PDI)

Zeta
Potential
(mV)

Encapsul
ation
Efficiency
(%)

Referenc
e

Glyceryl

behenate
Haloperidol 103 ± 9

0.190 ±

0.029

-23.5 ±

1.07

79.46 ±

1.97

Tristearin
Miconazole

nitrate

Optimized

formulation

: ~150-200

Optimized

formulation

: ~0.2-0.3

Optimized

formulation

: ~ -20 to

-30

Optimized

formulation

: >80

Glyceryl

behenate

Tramadol

HCl
- - - - [5]

Cholesterol

/Compritol

Prednisolo

ne
- - - - [6]

Table 2: In Vitro Drug Release from Analogous Solid Lipid Nanoparticles (SLNs)
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Solid Lipid Drug
Release
Medium

Time for
~80-90%
Release

Release
Kinetics
Model

Reference

Glyceryl

behenate
Haloperidol -

87.21 ±

3.63% in 24 h
-

Tristearin
Miconazole

nitrate

PBS (pH 6.4)

with 30%

methanol

Sustained

release over

24 h

Korsmeyer-

Peppas

Glyceryl

behenate
Tramadol HCl -

Controlled

release
- [5]

Cholesterol Prednisolone -
83.8% in 5

weeks

Prolonged

release
[6]

Compritol Prednisolone -
37.1% in 5

weeks

Prolonged

release
[6]

Experimental Protocols
The following are detailed, generalized protocols for the preparation and characterization of

behenyl myristate-based SLNs, adapted from established methods for similar lipids.[7][8]

Preparation of Behenyl Myristate SLNs by Hot High-
Pressure Homogenization
This is a widely used and scalable method for producing SLNs.

Materials:

Behenyl myristate (solid lipid)

Active Pharmaceutical Ingredient (API)

Surfactant (e.g., Polysorbate 80, Poloxamer 188)

Purified water
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Equipment:

High-pressure homogenizer

High-shear stirrer (e.g., Ultra-Turrax)

Water bath

Magnetic stirrer

Procedure:

Preparation of the Lipid Phase: Melt the behenyl myristate at a temperature 5-10°C above

its melting point. Dissolve or disperse the API in the molten lipid with continuous stirring until

a homogenous mixture is obtained.

Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the

same temperature as the lipid phase.

Formation of the Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under

high-shear stirring (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-

water (o/w) emulsion.

Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization

(e.g., 500-1500 bar for 3-5 cycles). The temperature should be maintained above the melting

point of the lipid throughout this process.

Cooling and Solidification: Cool the resulting hot nanoemulsion in an ice bath or at room

temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid

nanoparticles.
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Workflow for SLN preparation.

Characterization of Behenyl Myristate SLNs
5.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

Technique: Dynamic Light Scattering (DLS)

Procedure:

Dilute the SLN dispersion with purified water to an appropriate concentration to avoid

multiple scattering effects.

Transfer the diluted sample to a cuvette.
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Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument at

25°C.

Perform measurements in triplicate.

5.2.2 Encapsulation Efficiency (EE) and Drug Loading (DL)

Technique: Ultracentrifugation followed by a suitable analytical method (e.g., HPLC, UV-Vis

spectrophotometry).[5]

Procedure:

Separate the unencapsulated ("free") drug from the SLNs by centrifuging the dispersion

(e.g., using centrifugal filter units).

Quantify the amount of free drug in the aqueous supernatant.

Disrupt the SLN pellet with a suitable solvent to release the encapsulated drug and

quantify its amount.

Calculate EE and DL using the following formulas:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

DL (%) = [Amount of Entrapped Drug / Total Amount of Lipid and Drug] x 100

5.2.3 In Vitro Drug Release

Technique: Dialysis Bag Method[9]

Procedure:

Place a known amount of the SLN dispersion into a dialysis bag with a specific molecular

weight cut-off (MWCO) that allows the free drug to diffuse out but retains the

nanoparticles.

Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH

7.4) maintained at 37°C with constant stirring.
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At predetermined time intervals, withdraw aliquots of the release medium and replace with

an equal volume of fresh medium to maintain sink conditions.

Analyze the drug concentration in the collected samples using a validated analytical

method.

Plot the cumulative percentage of drug released versus time.

Conclusion
Behenyl myristate, a long-chain fatty acid ester, holds significant promise as a lipid excipient

in advanced drug delivery systems. Based on the well-documented functionalities of its

structural analogs, its primary mechanism of action is as a solid matrix-forming agent in solid

lipid nanoparticles and nanostructured lipid carriers, enabling controlled and sustained drug

release. Additionally, its myristate component suggests a potential role as a penetration

enhancer in topical and transdermal formulations.

The provided quantitative data from analogous systems and the detailed experimental

protocols offer a robust starting point for the development and characterization of behenyl
myristate-based drug delivery platforms. However, it is imperative for future research to focus

on generating specific data for behenyl myristate to fully elucidate its unique properties and

optimize its performance in pharmaceutical applications. This will enable the rational design of

novel drug delivery systems with enhanced therapeutic efficacy and patient compliance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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